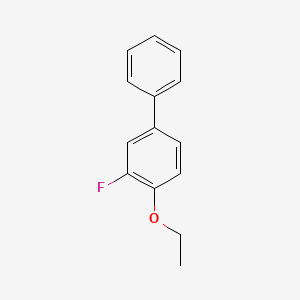
1,1-Biphenyl,4-ethoxy-3-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Biphenyl,4-ethoxy-3-fluoro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethoxy group at the 4th position and a fluorine atom at the 3rd position on one of the phenyl rings. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,4-ethoxy-3-fluoro- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 1,1-Biphenyl,4-ethoxy-3-fluoro- can be scaled up using continuous-flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous-flow synthesis can significantly reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 1,1-Biphenyl,4-ethoxy-3-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-ethoxy-3-fluorobenzophenone.
Reduction: Formation of 1,1-Biphenyl,4-ethoxy-.
Substitution: Formation of 4-ethoxy-3-aminobiphenyl or 4-ethoxy-3-thiobiphenyl
科学的研究の応用
1,1-Biphenyl,4-ethoxy-3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of liquid crystals for display technologies and as an intermediate in the synthesis of agrochemicals .
作用機序
The mechanism of action of 1,1-Biphenyl,4-ethoxy-3-fluoro- involves its interaction with specific molecular targets. The ethoxy and fluoro substituents can influence the compound’s electronic properties, making it a suitable candidate for binding to enzyme active sites or receptor proteins. The biphenyl core provides a rigid framework that can fit into hydrophobic pockets of target molecules, enhancing its binding affinity and specificity .
類似化合物との比較
- 1,1-Biphenyl,4-ethoxy-2,3-difluoro-
- 1,1-Biphenyl,4-methoxy-3-fluoro-
- 1,1-Biphenyl,4-ethoxy-3-chloro-
Comparison: 1,1-Biphenyl,4-ethoxy-3-fluoro- is unique due to the presence of both an ethoxy group and a fluorine atom, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .
特性
CAS番号 |
742086-21-1 |
|---|---|
分子式 |
C14H13FO |
分子量 |
216.25 g/mol |
IUPAC名 |
1-ethoxy-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13FO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChIキー |
FPKSRMJGPREREW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


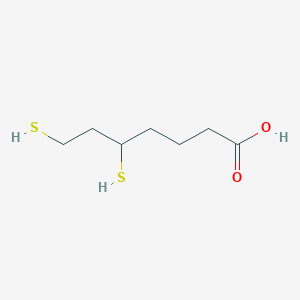
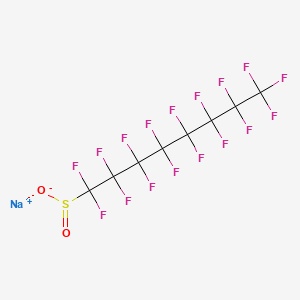
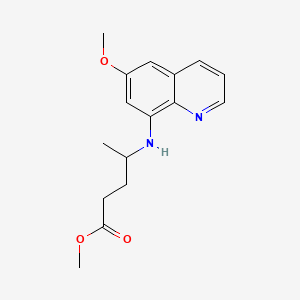

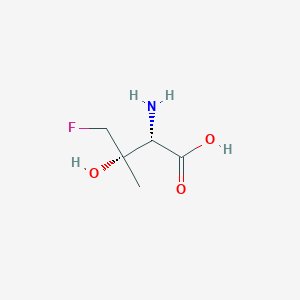
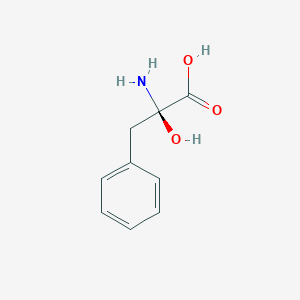

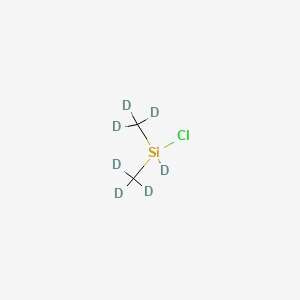
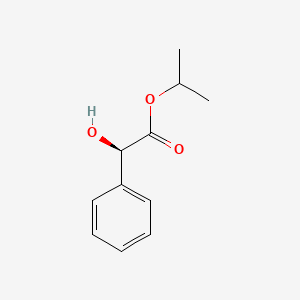

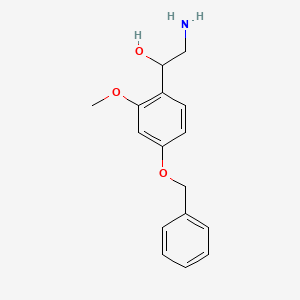


![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
